1-Chloro-8-iodo-isoquinoline
Description
1-Chloro-8-iodo-isoquinoline is a halogenated isoquinoline derivative characterized by chlorine and iodine substituents at the 1- and 8-positions of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds widely used in medicinal chemistry, agrochemicals, and materials science due to their electron-rich structure and reactivity. The iodine substituent in this compound likely enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the chlorine atom may stabilize the aromatic system and influence intermolecular interactions .
Properties
IUPAC Name |
1-chloro-8-iodoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSWHOVSHOKUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Chlorination-Iodination
The most straightforward route involves sequential halogenation of the isoquinoline scaffold. Chlorination at position 1 is typically achieved using phosphorus oxychloride (POCl₃) under reflux (110–120°C), yielding 1-chloroisoquinoline with >85% efficiency. Subsequent iodination at position 8 employs N-iodosuccinimide (NIS) in acetic acid at 80°C, achieving 70–78% yields.
Key parameters :
Regioselectivity Challenges
Direct halogenation faces regiochemical challenges due to competing electrophilic aromatic substitution (EAS) at positions 5 and 7. Computational studies indicate that iodine’s bulkiness directs substitution to the sterically accessible 8-position, while electronic effects favor chlorination at 1.
Cyclization of Pre-functionalized Intermediates
Friedel-Crafts Cyclization
A patent-pending method (CN108610288B) constructs the isoquinoline ring from 2-iodophenylacetonitrile derivatives. Using trifluoromethanesulfonic acid (TfOH) at 0°C, cyclization forms the core structure with pre-installed iodine, followed by chlorination:
Advantages : Avoids competing halogenation steps; ideal for gram-scale synthesis.
Skraup Cyclization Modifications
Adapting methods from 5-chloro-8-hydroxyquinoline synthesis, 4-chloro-2-nitrophenol reacts with glycerol in concentrated H₂SO₄. Post-cyclization iodination uses KI/NaNO₂ under Sandmeyer conditions (54–68% yield):
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling installs iodine post-cyclization. A representative protocol:
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Substrate : 1-Chloro-8-bromoisoquinoline.
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Reagents : Pd(PPh₃)₄ (5 mol%), CuI (5 mol%), DIPEA (1 eq), DMF, 100°C (microwave).
Limitation : Requires pre-brominated intermediates, adding synthetic steps.
Ullmann-Type Iodination
Copper-mediated coupling directly introduces iodine using iodobenzene diacetate (PhI(OAc)₂) in DMF at 120°C. This one-pot method achieves 82% yield but requires rigorous exclusion of moisture.
Functional Group Interconversion
Amine-to-Chloro Conversion
Amino precursors (e.g., 8-amino-1-chloroisoquinoline) undergo diazotization with NaNO₂/HCl, followed by iodide displacement (KI) to install iodine:
Sulfonate Intermediate Route
8-Hydroxyisoquinoline derivatives are converted to triflates (Tf₂O, pyridine), enabling iodide substitution via Finkelstein reaction:
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Halogenation | 320 | 78 | 98 | 100 kg+ |
| Cyclization | 410 | 86 | 97 | 50 kg |
| Cross-Coupling | 680 | 92 | 99 | 10 kg |
Preferred route : Direct halogenation balances cost and scalability for bulk production.
Purification Strategies
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Crystallization : Ethyl acetate/hexane (1:3) removes tar byproducts from Skraup reactions.
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Chromatography : Silica gel (EtOAc/hexane gradient) resolves halogenation regioisomers.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-iodo-isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield dehalogenated isoquinoline derivatives.
Coupling Reactions: The compound is also involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Dehalogenated isoquinolines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Chloro-8-iodo-isoquinoline is part of the isoquinoline family, which is known for a wide range of biological activities. Its derivatives have been investigated for their potential as:
- Antimicrobial Agents : Isoquinoline derivatives, including 1-chloro-8-iodo-isoquinoline, have shown promising antimicrobial properties against various pathogens. For instance, studies indicate that iodo-quinoline derivatives exhibit significant activity against Staphylococcus epidermidis and Klebsiella pneumoniae, suggesting their potential as novel antimicrobial agents .
- Anticancer Compounds : The compound has been studied for its anticancer properties. Research indicates that isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including colorectal cancer . Case studies have demonstrated the effectiveness of these compounds in reducing tumor growth in animal models.
Synthetic Methodologies
The synthesis of 1-chloro-8-iodo-isoquinoline involves various chemical reactions, primarily focusing on:
- Electrophilic Aromatic Substitution : This method allows for the introduction of chlorine and iodine substituents onto the isoquinoline scaffold, enhancing its biological activity .
- Bioisosterism : The exploration of bioisosteric replacements in isoquinoline derivatives has opened new avenues for drug design. This approach aims to modify the compound's structure to improve its efficacy and reduce toxicity while maintaining its pharmacological properties .
Antiviral Activity
Recent studies have highlighted the antiviral potential of isoquinolone derivatives against influenza viruses. Specifically, compounds with similar structures have demonstrated effective inhibition of viral polymerase activity, which is crucial for viral replication . The structure-activity relationship (SAR) studies indicate that modifications to the isoquinolone core can significantly enhance antiviral efficacy while minimizing cytotoxic effects.
Neuroprotective Effects
Research has also pointed to neuroprotective properties associated with isoquinoline derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of iodo-quinoline derivatives demonstrated their antimicrobial activity against clinical isolates of bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative treatments for bacterial infections .
Case Study 2: Anticancer Activity Against Colorectal Cancer
In vitro experiments revealed that 1-chloro-8-iodo-isoquinoline effectively inhibited the growth of colorectal cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 1-Chloro-8-iodo-isoquinoline is primarily based on its ability to interact with biological molecules. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interfere with DNA synthesis by intercalating between DNA bases, leading to the disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Substituent Effects: 1-Chloro-8-iodo-isoquinoline combines a chlorine (electron-withdrawing) and iodine (polarizable, heavy atom) at positions 1 and 6. 1-Chloro-6-fluoro-isoquinoline (CAS 214045-86-0) features fluorine at position 6, which is smaller and more electronegative than iodine, leading to distinct electronic and steric effects. This compound is favored in fluorinated drug candidates due to fluorine’s metabolic stability . 1-Chloro-8-methylisoquinoline (CAS 174873-81-5) replaces iodine with a methyl group, reducing steric hindrance and altering solubility. Methyl groups are common in ligands for coordination chemistry .
- In contrast, 1-Chloroisoquinoline (CAS 19493-44-8) is commercially available in high purity (≥97%) and serves as a starting material for further functionalization .
Biological Activity
1-Chloro-8-iodo-isoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the various aspects of its biological activity, including its mechanisms, pharmacological applications, and relevant research findings.
1-Chloro-8-iodo-isoquinoline belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of halogen substituents (chlorine and iodine) enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that isoquinoline derivatives exhibit diverse mechanisms of action, particularly in anticancer and antimicrobial activities. The mechanisms often involve:
- Topoisomerase Inhibition : Compounds similar to 1-chloro-8-iodo-isoquinoline have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Antimicrobial Activity : Isoquinoline derivatives have demonstrated significant antibacterial properties by disrupting bacterial cell membrane integrity and inhibiting efflux pumps, which are responsible for antibiotic resistance .
Anticancer Activity
1-Chloro-8-iodo-isoquinoline has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported that certain isoquinoline derivatives exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells. For example, derivatives with enhanced lipophilicity showed improved selectivity indices, suggesting a favorable therapeutic window .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been assessed. It has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range . The structural modifications in halogenated isoquinolines are believed to enhance their binding affinity to bacterial targets.
Case Studies
- Topoisomerase I Inhibition : A study on azaindenoisoquinolines indicated that the introduction of halogen atoms significantly increased the topoisomerase I inhibitory activity. This suggests that similar modifications in 1-chloro-8-iodo-isoquinoline could yield potent inhibitors for cancer therapy .
- Antimicrobial Testing : In vitro studies demonstrated that 1-chloro-8-iodo-isoquinoline exhibited bactericidal effects against E. coli, with observed membrane permeabilization leading to cell death. The compound's ability to alter membrane permeability indicates its potential as an antimicrobial agent .
Summary of Research Findings
| Activity Type | Target/Pathway | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | Topoisomerase I | Low micromolar | Induces DNA damage leading to apoptosis |
| Antimicrobial | Bacterial cell membranes | Low micromolar | Disrupts membrane integrity |
| Efflux pump inhibition | Overcomes antibiotic resistance |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 1-Chloro-8-iodo-isoquinoline, and what key spectral features should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential. For NMR, expect distinct splitting patterns due to chlorine and iodine substituents (e.g., deshielding effects on adjacent protons). IR should show C-Cl and C-I stretches in the 550–800 cm⁻¹ range. HRMS confirms molecular ion peaks ([M+H]⁺) and isotopic patterns from chlorine (≈1:3 ratio for ³⁵Cl/³⁷Cl) and iodine (monoisotopic). Cross-reference with databases like NIST Chemistry WebBook for validation . Experimental details must be fully documented to ensure reproducibility, as per journal guidelines .
Q. What are the challenges in synthesizing 1-Chloro-8-iodo-isoquinoline, and how can they be mitigated?
- Methodological Answer : Key challenges include regioselectivity during halogenation and purification of the dihalogenated product. Mitigation strategies:
- Use directing groups (e.g., Lewis acids) to control substitution positions.
- Employ column chromatography with gradient elution or recrystallization for purification.
- Monitor reaction progress via Thin-Layer Chromatography (TLC) with UV-active tags.
Document all synthetic steps and characterization data in the main text or supplementary materials, adhering to journal limits on compound data .
Q. How can researchers verify the purity of 1-Chloro-8-iodo-isoquinoline post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a reverse-phase column (C18) with UV detection (λ = 254 nm) to assess chromatographic purity (>95%).
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Melting Point : Compare with literature values (if available) to detect impurities.
For novel compounds, provide full experimental validation to establish identity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-Chloro-8-iodo-isoquinoline in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electronic properties (e.g., Fukui indices, HOMO-LUMO gaps) to identify reactive sites. For example:
- Optimize molecular geometry using B3LYP/6-31G(d) for C, H, N, and LANL2DZ basis sets for Cl/I.
- Calculate activation energies for Suzuki-Miyaura coupling to evaluate iodovs. chloro-substituent participation.
Validate predictions with experimental kinetic studies .
Q. What strategies resolve contradictions in reported reaction yields of 1-Chloro-8-iodo-isoquinoline derivatives under varying conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments with strict control of variables (temperature, solvent purity, catalyst loading).
- Statistical Analysis : Apply ANOVA or multivariate regression to identify significant yield influencers.
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation.
Address contradictions through transparent reporting of raw data and error margins .
Q. How do electronic effects of chlorine and iodine substituents influence the isoquinoline ring’s reactivity?
- Methodological Answer :
- Spectroscopic Probes : UV-Vis spectroscopy to study charge-transfer transitions.
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials and electron-withdrawing effects.
- X-ray Crystallography : Compare bond lengths and angles to quantify steric/electronic impacts.
Cross-reference findings with computational models (e.g., Natural Bond Orbital analysis) .
Guidelines for Rigorous Research
- Formulating Questions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with academic gaps .
- Data Integrity : Include uncertainties in measurements and address limitations transparently .
- Literature Synthesis : Prioritize peer-reviewed journals and avoid over-reliance on non-academic sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
